7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H23F2N5O3 and its molecular weight is 491.499. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Research has been conducted on the synthesis of heterocyclic compounds, which are structurally related to the compound . For example, studies on the synthesis of novel pyrazolo[4,3-c]pyridines involve reactions that yield complex heterocycles with potential for further chemical modification and study. The structural analysis of these compounds, including their conformational and crystallographic characteristics, provides a foundation for understanding their chemical behavior and potential reactivity patterns in various applications, including drug design and material science (Koshetova et al., 2022).
Antimicrobial and Antitumor Activities
Related research has shown that compounds with similar frameworks exhibit promising antimicrobial and antitumor properties. For instance, certain fluoroquinolones designed around the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated in vivo activity against Mycobacterium tuberculosis, suggesting a potential route for the development of new antibacterial agents (Shindikar & Viswanathan, 2005). Similarly, compounds derived from thiazolo[3,2-a]pyrimidine exhibited biocidal properties against a range of bacteria and fungi, indicating their potential as bioactive molecules in developing new pesticides or disinfectants (Youssef et al., 2011).
Drug Design and Pharmacological Evaluation
The structural motifs found in the compound are also relevant in drug design, particularly in the synthesis of molecules with potential pharmacological activities. For example, the design and synthesis of novel isoxazolines and isoxazoles based on N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions have been explored for their possible therapeutic applications. These compounds could serve as a basis for the development of new drugs with specific biological targets (Rahmouni et al., 2014).
Properties
IUPAC Name |
7-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N5O3/c1-2-30-15-19(23-20(16-30)26(36)33(29-23)18-6-4-3-5-7-18)25(35)32-12-10-31(11-13-32)24(34)17-8-9-21(27)22(28)14-17/h3-9,14-16H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMDEUWRYCNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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